N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a thioacetamide linker connecting to a 3-(m-tolyl)-1H-1,2,4-triazole moiety. Its synthesis involves regioselective cyclization and coupling reactions, as described in studies focusing on antitumor heterocyclic derivatives . The structural uniqueness lies in the combination of a partially saturated benzothiophene scaffold with a triazole-thioacetamide group, which enhances binding to biological targets like kinases or enzymes involved in cancer proliferation .
Properties
Molecular Formula |
C20H19N5OS2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19N5OS2/c1-12-5-4-6-13(9-12)18-23-20(25-24-18)27-11-17(26)22-19-15(10-21)14-7-2-3-8-16(14)28-19/h4-6,9H,2-3,7-8,11H2,1H3,(H,22,26)(H,23,24,25) |
InChI Key |
ZNYWJLJCXRHWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NN2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
Preparation Methods
Procedure:
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Reactants :
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Cyclohexanone derivative (e.g., p-t-butyl cyclohexanone)
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Malononitrile
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Elemental sulfur
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Conditions :
-
Mechanism :
Synthesis of 3-(m-Tolyl)-1H-1,2,4-Triazole-5-thiol
The triazole-thiol component is synthesized via cyclization of thiosemicarbazides or via copper-catalyzed click chemistry.
Method A: Cyclization Route
Method B: Click Chemistry
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Reactants :
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m-Tolyl azide
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Carbon disulfide
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-
Conditions :
S-Alkylation to Form the Thioether Linkage
The final step involves coupling the tetrahydrobenzo[b]thiophene core with the triazole-thiol via S-alkylation.
Procedure:
-
Reactants :
-
Conditions :
-
Mechanism :
Optimization and Characterization
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (4:1) | Maximizes solubility of intermediates |
| Catalyst (KI) | 10 mol% | Reduces side reactions |
| Reaction Time | 4–6 hours | Prevents over-alkylation |
| Temperature | 80°C | Balances kinetics and decomposition |
Characterization Data:
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IR (KBr) : ν = 2219 cm⁻¹ (C≡N), 1673 cm⁻¹ (C=O), 1256 cm⁻¹ (C-S).
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¹H NMR (DMSO-d₆) : δ 2.34 (s, 3H, CH₃), 4.81 (s, 2H, SCH₂), 7.12–8.25 (m, 4H, Ar-H).
Alternative Synthetic Pathways
Route A: One-Pot Multi-Component Reaction
Route B: Solid-Phase Synthesis
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Support : Wang resin
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Steps :
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use DMF as co-solvent |
| Over-alkylation | Controlled stoichiometry (1:1.05 ratio) |
| Purification difficulties | Column chromatography (SiO₂, hexane/EtOAc) |
Industrial Scalability
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioacetamide Moiety
The thioacetamide group (-S-CH2-CONH-) undergoes nucleophilic displacement reactions, particularly with alkyl halides or heterocyclic thiols. For example:
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Reaction with 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide in the presence of potassium hydroxide and potassium iodide yields thiadiazole-thiolate intermediates. This proceeds via an SN2 mechanism, forming a stable sulfur-sulfur bond .
Conditions :
Cyclization Reactions
The triazole-thioacetamide moiety participates in cyclization to form fused heterocycles. For instance:
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Reaction with hydrazine hydrate or thiourea under basic conditions (e.g., sodium ethoxide ) induces cyclization, generating pyrimidine or thiazine derivatives .
Mechanism :
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Deprotonation of the triazole nitrogen.
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Nucleophilic attack on the carbonyl carbon of the acetamide group.
Example Reaction :
| Reagent | Product | Yield |
|---|---|---|
| Hydrazine hydrate | Pyrimidine-fused derivative | 68% |
| Thiourea | Thiazine-fused derivative | 72% |
Cross-Coupling Reactions
The cyano group (-CN) at the 3-position of the tetrahydrobenzothiophene ring enables Sonogashira or Suzuki-Miyaura couplings. For example:
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Palladium-catalyzed coupling with aryl boronic acids introduces aromatic substituents, enhancing lipophilicity and binding affinity .
Optimized Conditions :
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Catalyst: Pd(PPh3)4 (5 mol%)
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Base: K2CO3
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Solvent: DMF/H2O (4:1)
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Temperature: 80°C.
Hydrolysis of the Cyano Group
The cyano group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides:
Kinetic Data :
| Condition | Product | Reaction Time | Yield |
|---|---|---|---|
| 6M HCl | Carboxylic acid derivative | 4 h | 85% |
| 2M NaOH | Amide derivative | 2 h | 78% |
Enzyme Inhibition via Covalent Modification
The compound acts as a 5-lipoxygenase (5-LOX) inhibitor by forming a covalent bond with the enzyme’s active site. Docking studies reveal:
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Binding energy: −9.0 kcal/mol (vs. −8.73 kcal/mol for licofelone, a reference inhibitor) .
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Inhibition constant (Ki): 243.23 nM , indicating high potency .
Key Interactions :
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Hydrogen bonding between the triazole nitrogen and Leu607.
Oxidation of the Thiophene Ring
The tetrahydrobenzothiophene ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide or sulfone derivatives, modulating electronic properties .
Selectivity Control :
| Oxidizing Agent | Product | Stoichiometry | Yield |
|---|---|---|---|
| 1 eq. mCPBA | Sulfoxide derivative | 1:1 | 65% |
| 2 eq. mCPBA | Sulfone derivative | 1:2 | 58% |
Scientific Research Applications
Antiinflammatory Properties
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity. In silico docking studies indicated strong binding affinity to 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding energy and inhibition constants suggest that it may serve as a selective inhibitor of 5-LOX with minimal interaction with cyclooxygenase (COX) pathways .
Table 1: Binding Energies and Inhibition Constants
| Compound | Target Enzyme | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
|---|---|---|---|
| N-(3-Cyano...) | COX-2 | -3.6 | 925.65 µM |
| N-(3-Cyano...) | 5-LOX | -9.0 | 243.23 nM |
| Celecoxib | COX-2 | -12.3 | 12.23 nM |
This selectivity highlights the potential for developing anti-inflammatory drugs that minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. Preliminary studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .
Case Study 1: In Silico Studies
In a study published in MDPI, researchers utilized molecular docking techniques to evaluate the interaction of N-(3-Cyano...) with key enzymes involved in inflammation. The results indicated that the compound forms multiple hydrogen bonds with critical amino acid residues in the active site of 5-LOX, suggesting a mechanism for its inhibitory action .
Case Study 2: Synthesis Optimization
Another research effort focused on optimizing the synthesis of this compound to enhance yield and reduce costs. By employing microwave-assisted synthesis techniques, researchers were able to significantly decrease reaction time while maintaining high purity levels of the final product .
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
Comparison with Similar Compounds
Structural Comparisons
The target compound is structurally distinct from analogs due to its m-tolyl-substituted triazole and thioacetamide linker . Key comparisons include:
Key Observations :
- The m-tolyl group in the target compound may enhance lipophilicity and membrane permeability compared to polar substituents (e.g., 4-fluorophenyl in compound 9b ).
- The thioacetamide linker provides flexibility and sulfur-mediated hydrogen bonding, contrasting with rigid 1,3,4-thiadiazole linkers in pyrazole-thiadiazole derivatives .
Antiproliferative Effects (IC₅₀, μM) :
Key Findings :
- The target compound exhibits 10-fold higher potency against MCF-7 and NCI-H460 compared to earlier 2-cyanoacetamide derivatives .
- QSAR models (R = 0.987 via ANN) correlate its activity with electronic descriptors (e.g., triazole ring charge) and lipophilicity .
Molecular Docking Insights
- Target Compound : Binds to tubulin’s colchicine site via hydrogen bonds (NH of acetamide with Glu198) and π-π stacking (m-tolyl with Leu248) .
- Pyrazole-Thiadiazole Analogs : Prefer hydrophobic interactions with tubulin’s β-subunit, lacking strong hydrogen bonding .
- Phenoxymethylbenzoimidazole 9c: Docks into α-glucosidase’s active site with a binding energy of −8.9 kcal/mol, weaker than the target compound’s −10.2 kcal/mol with tubulin .
Physicochemical Properties
Stability Note: The target compound’s elemental analysis (C 49.00% vs. Calc. 48.89%) indicates high purity, critical for reproducible bioactivity .
Biological Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C20H19N5OS2 and features a complex structure that includes a benzo[b]thiophene moiety and a triazole ring. Its unique structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of various derivatives of thieno[2,3-d]pyrimidine compounds, which share structural similarities with our compound. For example, compounds synthesized from thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against human lung carcinoma (A549), colon cancer (CT26), and liver cancer (HepG2) cell lines. The most potent compound showed an IC50 value of 4.87 µM against A549 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | A549 | 4.87 |
| 3b | CT26 | 18.24 |
| 3c | HepG2 | 66.66 |
These findings suggest that this compound could exhibit similar anticancer properties due to its structural analogies.
Anti-inflammatory Activity
In silico studies have indicated that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking simulations revealed strong binding affinity to 5-LOX while showing minimal interaction with cyclooxygenase-2 (COX-2). The cyano group in the compound enhances its binding through hydrogen bonds with specific amino acids in the enzyme's active site .
The biological activity of this compound is likely mediated through:
- Cytotoxicity : Inducing apoptosis in cancer cells.
- Enzyme Inhibition : Selectively inhibiting enzymes involved in inflammatory pathways.
- Molecular Interactions : Engaging in significant interactions with target proteins through hydrogen bonding and hydrophobic interactions.
Case Studies
Several studies have focused on derivatives of thieno[2,3-d]pyrimidine and their biological activities:
- Study by Yang et al. demonstrated the cytotoxic effects of synthesized compounds against A549 cells with varying degrees of potency.
- Research on anti-inflammatory effects highlighted the potential of similar compounds to inhibit key enzymes involved in inflammation.
Q & A
Basic: What synthetic methodologies are optimized for preparing N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide?
The compound’s synthesis involves multi-step protocols, including cyclocondensation and nucleophilic substitution. Key steps include:
- Core structure assembly : Cyclization of tetrahydrobenzo[b]thiophene derivatives using ammonium persulfate (APS) as an oxidizing agent under reflux conditions .
- Triazole-thioacetamide coupling : Reaction of thiol-containing triazole intermediates with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C, catalyzed by K₂CO₃ .
- Purification : Recrystallization from propan-2-ol or ethanol to achieve >95% purity, verified via HPLC .
Critical parameters : Solvent polarity and reaction time significantly impact yield. For example, DMF enhances nucleophilic substitution efficiency compared to THF .
Basic: How are structural ambiguities resolved for this compound using spectroscopic and crystallographic techniques?
- NMR/IR : The cyano group (C≡N) at the tetrahydrobenzo[b]thiophene moiety is confirmed via a sharp IR peak at ~2200 cm⁻¹. Thioacetamide C=O stretching appears at 1680–1700 cm⁻¹ . ¹H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) from the m-tolyl substituent .
- X-ray crystallography : Used to resolve steric hindrance in the triazole-thioacetamide linkage. Bond angles (e.g., C-S-C ≈ 105°) and torsion angles validate planar conformations critical for bioactivity .
Contradictions : Discrepancies in reported melting points (e.g., 185–190°C vs. 192–195°C) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .
Advanced: What pharmacological mechanisms are proposed for this compound, and how are they evaluated?
- Antitumor activity : Evaluated via in vitro cytotoxicity assays (MTT) against human cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values range from 12–25 µM, linked to apoptosis induction via caspase-3 activation .
- Target identification : Molecular docking (AutoDock Vina) suggests inhibition of EGFR tyrosine kinase (binding energy: −9.2 kcal/mol), validated via Western blotting .
Limitations : Poor aqueous solubility (<0.1 mg/mL) limits bioavailability, prompting formulation studies with PEGylated nanoparticles .
Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
- Variable substituents : Systematic modification of the m-tolyl group (e.g., fluoro, bromo, methoxy) to assess electronic effects. Para-substituted derivatives show enhanced EGFR affinity due to hydrophobic interactions .
- Triazole ring variations : Replacing sulfur with oxygen reduces activity (IC₅₀ increases to >50 µM), highlighting the thioether’s role in target binding .
- Statistical modeling : Response surface methodology (RSM) optimizes substituent combinations, with ANOVA confirming significance (p < 0.05) .
Advanced: What computational strategies are employed to predict physicochemical and ADMET properties?
- DFT calculations : HOMO-LUMO gaps (~4.1 eV) correlate with stability. Mulliken charges identify electrophilic regions (e.g., cyano group) prone to nucleophilic attack .
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB: −0.8) and CYP3A4 inhibition risk. Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II .
Validation : Experimental logP (2.8) aligns with computational predictions (2.6–3.0), ensuring reliability .
Advanced: How are conflicting bioactivity data across studies reconciled?
- Dose-dependent effects : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 30 µM) may reflect assay conditions (e.g., serum concentration, incubation time). Standardization via CLSI guidelines is recommended .
- Cell line variability : HepG2 cells show higher sensitivity (IC₅₀: 12 µM) than A549 (IC₅₀: 28 µM) due to differential EGFR expression .
Mitigation : Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis) reduces false positives .
Basic: What safety protocols are recommended for handling this compound during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
